![molecular formula C15H17N3OS B2676861 N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448133-77-4](/img/structure/B2676861.png)
N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
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Overview
Description
“N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study mentioned the condensation of certain compounds in ethanol under reflux for several hours to yield a final intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail in the literature. These reactions typically involve the coupling of substituted 2-amino benzothiazoles with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR . For instance, one study reported the yield, NMR data, and HRMS data for a certain compound .Scientific Research Applications
- Researchers have explored the cytotoxic effects of thiazole derivatives on human tumor cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
- Further research on the antibacterial and antifungal effects of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide could provide insights into novel treatments .
- Thiazoles are found in biologically active compounds with antioxidant activity. Investigating the antioxidant potential of this compound may contribute to understanding its health benefits .
Antitumor and Cytotoxic Activity
Antimicrobial Activity
Antioxidant Properties
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of anti-inflammatory and anti-tubercular activities. Some compounds have shown significant inhibitory bioactivity in certain cell lines . They have been found to induce the expression of certain proteins and upregulate the expression of cleaved caspase-3 to promote tumor cell apoptosis .
Future Directions
The future directions for the study of “N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields. For instance, they could be further evaluated for their anti-inflammatory and anti-tubercular activities . Additionally, more research could be conducted to better understand their mechanism of action .
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-5,8,11,13H,6-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFOATYNPNCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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